molecular formula C21H22N2OS B2745308 N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 866049-67-4

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2745308
CAS No.: 866049-67-4
M. Wt: 350.48
InChI Key: YGGZZZZYVUTIAX-UHFFFAOYSA-N
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Description

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 4-butylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to the inhibition of their biological functions .

Comparison with Similar Compounds

Similar compounds to N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities compared to other thiazole derivatives .

Properties

IUPAC Name

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-2-3-7-16-10-12-18(13-11-16)19-15-25-21(22-19)23-20(24)14-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGZZZZYVUTIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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